molecular formula C11H10O2 B13553411 Methyl 2-(3-ethynylphenyl)acetate

Methyl 2-(3-ethynylphenyl)acetate

Cat. No.: B13553411
M. Wt: 174.20 g/mol
InChI Key: YAHPPMORUKBONA-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethynylphenyl)acetate is an organic ester characterized by a phenyl ring substituted with an ethynyl (–C≡CH) group at the 3-position and an acetate group (–OAc) at the 2-position. Its ethynyl group confers unique electronic and steric properties, enabling participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted drug design .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 2-(3-ethynylphenyl)acetate

InChI

InChI=1S/C11H10O2/c1-3-9-5-4-6-10(7-9)8-11(12)13-2/h1,4-7H,8H2,2H3

InChI Key

YAHPPMORUKBONA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-ethynylphenyl)acetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethynylphenyl)acetate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes or as a reactant in chemical transformations. The ethynyl group provides a site for further functionalization, while the ester group can undergo hydrolysis or other reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 2-(3-ethynylphenyl)acetate but differ in substituents, ester groups, or functional groups, leading to distinct physicochemical and biological properties.

Structural Analogs with Modified Aromatic Substituents

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
  • Molecular Formula : C₁₁H₁₁F₃O₂
  • Key Features : The trifluoromethyl (–CF₃) group is electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the ethynyl group.
  • Applications : Used in agrochemicals and pharmaceuticals due to resistance to oxidative degradation .
Methyl 2-(2-Acetylphenyl)acetate (CAS 1248462-73-8)
  • Molecular Formula : C₁₁H₁₂O₃
  • Key Features : The acetyl (–COCH₃) group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Methyl 2-(3-Hydroxyphenyl)acetate (CAS 22446-37-3)
  • Molecular Formula : C₉H₁₀O₃
  • Key Features : The hydroxyl (–OH) group increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability.
  • Applications : Studied for antioxidant and anti-inflammatory properties .

Analogs with Modified Ester Groups

Ethyl 2-(3-Ethynylphenyl)acetate
  • Molecular Formula : C₁₂H₁₂O₂
  • Key Features : The ethyl ester group increases lipophilicity (higher logP) compared to the methyl ester, influencing pharmacokinetics.
  • Synthetic Relevance : Used in click chemistry reactions for drug conjugates .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
  • Molecular Formula : C₁₂H₁₄O₃
  • Key Features: Contains an α-acetyl group, enabling keto-enol tautomerism, which is critical in β-ketoester chemistry.
  • Applications : Precursor for synthesizing amphetamines and heterocycles .

Functionalized Derivatives in Drug Design

N-(3-Ethynylphenyl)-2-(Naphthalen-2-yl)acetamide (Compound 262)
  • Molecular Formula: C₂₀H₁₅NO
  • Key Features : Replaces the methyl ester with an amide (–CONH–) group, enhancing hydrogen-bonding capacity and target affinity.
  • Biological Activity : Demonstrated dual inhibition of ABCG2 and VEGFR2, showing promise in overcoming drug resistance in cancer .
Methyl 2-(2-Acetyl-4,5-dimethoxyphenyl)acetate (CAS 17173-27-2)
  • Molecular Formula : C₁₃H₁₆O₅
  • Key Features : Methoxy (–OCH₃) groups donate electrons, stabilizing aromatic systems and modulating electronic environments.
  • Applications : Investigated in neuropharmacology for acetylcholinesterase inhibition .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight logP* Key Substituent
This compound Not Provided C₁₁H₁₀O₂ 174.20 ~2.1 Ethynyl (–C≡CH)
Methyl 2-(3-(CF₃)phenyl)acetate 62451-84-7 C₁₁H₁₁F₃O₂ 232.20 2.8 Trifluoromethyl (–CF₃)
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 1.9 α-Acetyl (–COCH₃)
Methyl 2-(3-hydroxyphenyl)acetate 22446-37-3 C₉H₁₀O₃ 166.18 1.3 Hydroxyl (–OH)

*Estimated using XLogP3 values from analogous compounds .

Research Findings and Implications

  • Click Chemistry Utility : this compound’s ethynyl group enables efficient conjugation with azides, as seen in triazole-based inhibitors (e.g., compound 6a in ) .
  • Metabolic Stability : Trifluoromethyl analogs (e.g., CAS 62451-84-7) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
  • Dual-Target Inhibitors : Amide derivatives (e.g., compound 262) highlight the importance of the ethynylphenyl motif in targeting drug-resistant cancers .

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